The Synthesis of Acetoxime Benzoate: A Mechanistic and Methodological Guide
The Synthesis of Acetoxime Benzoate: A Mechanistic and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis mechanism of acetoxime benzoate, a compound of interest in organic synthesis. The synthesis is a two-step process commencing with the formation of acetoxime, which is subsequently benzoylated. This document details the underlying reaction mechanisms, provides comprehensive experimental protocols, and presents relevant quantitative data. Furthermore, key reaction pathways and experimental workflows are visualized to facilitate a clear understanding of the chemical transformations.
Part 1: Synthesis of Acetoxime
The initial step in producing acetoxime benzoate is the synthesis of acetoxime itself. This is achieved through the condensation reaction of acetone with hydroxylamine, typically in the presence of an acid catalyst.[1]
Mechanism of Acetoxime Formation
The reaction proceeds via a nucleophilic addition of hydroxylamine to the carbonyl carbon of acetone. The hydroxylamine nitrogen acts as the nucleophile, attacking the electrophilic carbonyl carbon. This is followed by a proton transfer and subsequent dehydration to yield the acetoxime and a water molecule. The overall reaction is:
(CH₃)₂CO + H₂NOH → (CH₃)₂CNOH + H₂O[1]
Experimental Protocol for Acetoxime Synthesis
A common method for preparing acetoxime involves the reaction of acetone with hydroxylamine hydrochloride.[2] The hydrochloride salt is typically neutralized in situ to release the free hydroxylamine for the reaction.
Materials:
-
Acetone
-
Hydroxylamine hydrochloride
-
A base (e.g., sodium carbonate or sodium hydroxide)
-
Solvent (e.g., water, ethanol)
-
Benzene (for extraction)
Procedure:
-
A solution of hydroxylamine hydrochloride is prepared in water.
-
The solution is neutralized by the careful addition of a base, such as sodium hydroxide, to a specific pH.
-
Acetone is then added to the solution containing the free hydroxylamine.
-
The reaction mixture is stirred at a controlled temperature, for instance, between 40-60°C, for a period of 60-180 minutes to allow for the formation of acetoxime.[2]
-
Upon completion, the acetoxime may separate as an oily layer or can be extracted from the aqueous solution using an organic solvent like benzene.[3]
-
The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed.
-
The crude acetoxime can be purified by distillation or recrystallization.[3] Pure acetoxime is a white crystalline solid.[1][4]
Quantitative Data for Acetoxime Synthesis
| Parameter | Value | Reference |
| Melting Point | 60-63 °C | [1] |
| Boiling Point | 135 °C | [1] |
| Density | 0.901 g/mL | [1] |
| Solubility in Water | 330 g/L (at 20 °C) | [1] |
Part 2: Synthesis of Acetoxime Benzoate
The second stage of the synthesis is the benzoylation of the newly formed acetoxime. This is an esterification reaction where the hydroxyl group of the oxime is acylated using a benzoylating agent.
Mechanism of Acetoxime Benzoylation
The synthesis of acetoxime benzoate from acetoxime is typically achieved by reacting it with benzoyl chloride in the presence of a base.[5][6] This reaction is a type of Schotten-Baumann reaction.[6][7] The base, often a tertiary amine like triethylamine or an aqueous base like sodium hydroxide, plays a crucial role.[5][7] It deprotonates the hydroxyl group of the acetoxime, forming a more nucleophilic oximate anion. This anion then attacks the electrophilic carbonyl carbon of the benzoyl chloride, leading to the formation of a tetrahedral intermediate. The intermediate subsequently collapses, expelling the chloride ion as a leaving group to yield the final product, acetoxime benzoate.[7] The base also serves to neutralize the hydrochloric acid byproduct formed during the reaction.[7][8]
Experimental Protocol for Acetoxime Benzoate Synthesis
The following is a representative procedure for the benzoylation of acetoxime.
Materials:
-
Acetoxime
-
Benzoyl chloride
-
Triethylamine
-
Chloroform (or another suitable organic solvent)
Procedure:
-
Acetoxime is dissolved in a suitable organic solvent, such as chloroform, in a reaction flask.[5]
-
A base, for instance, triethylamine, is added to the solution.[5]
-
The flask is cooled in an ice bath to a temperature of 0-5 °C.[5]
-
Benzoyl chloride is then added dropwise to the stirred solution while maintaining the low temperature.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period to ensure the reaction goes to completion.
-
The reaction mixture is then typically washed with water and a dilute acid or base solution to remove any unreacted starting materials and byproducts.
-
The organic layer is separated, dried, and the solvent is evaporated to yield the crude acetoxime benzoate.
-
The product can be further purified by recrystallization.
Quantitative Data for Acetoxime Benzoate
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₁NO₂ | [9] |
| Molecular Weight | 177.2 g/mol | [9] |
| CAS Number | 942-89-2 | [9][10] |
Potential Side Reaction: The Beckmann Rearrangement
A significant consideration in the chemistry of oximes and their derivatives, including acetoxime benzoate, is the potential for a Beckmann rearrangement. This is an acid-catalyzed rearrangement of an oxime to an N-substituted amide.[11][12] While the benzoylation is typically carried out under basic or neutral conditions to avoid this, the presence of acid could trigger this transformation.[5][13]
In the context of acetoxime, the Beckmann rearrangement would involve the migration of one of the methyl groups to the nitrogen atom, with the departure of the hydroxyl group (or a derivative of it, like the benzoate group) as a leaving group.[14][15] This process is stereospecific, with the group anti-periplanar to the leaving group migrating.[11][15] The resulting intermediate is then hydrolyzed to form N-methylacetamide.
Visualizations
Synthesis of Acetoxime
Caption: Reaction pathway for the synthesis of acetoxime.
Synthesis of Acetoxime Benzoate
Caption: Mechanism for the benzoylation of acetoxime.
Beckmann Rearrangement of Acetoxime
Caption: The acid-catalyzed Beckmann rearrangement of acetoxime.
References
- 1. Acetone oxime - Wikipedia [en.wikipedia.org]
- 2. CN112679379A - Preparation method of acetoxime - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesize of Acetone oxime_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzoylation - Unacademy [unacademy.com]
- 7. byjus.com [byjus.com]
- 8. quora.com [quora.com]
- 9. Page loading... [guidechem.com]
- 10. ACETOXIME BENZOATE | 942-89-2 [amp.chemicalbook.com]
- 11. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 12. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 13. Beckmann Rearrangement [organic-chemistry.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
